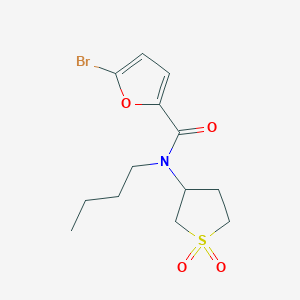

5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO4S/c1-2-3-7-15(10-6-8-20(17,18)9-10)13(16)11-4-5-12(14)19-11/h4-5,10H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIDKBOMCKJBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core The bromination of the furan ring is achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted furan derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological potential of this compound is being explored, particularly in the development of new antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Medicine: Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its unique chemical properties may offer new avenues for the development of novel pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. The bromine atom and the dioxidotetrahydrothiophen moiety play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Diversity: The target compound’s 5-bromo group contrasts with the 5-(2-chlorophenyl) and 5-[(2-methylphenoxy)methyl] groups in analogs . Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine or aromatic substituents.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable in the provided evidence, comparisons with analogs suggest:

- Sulfone Group Impact : The 1,1-dioxidotetrahydrothiophen-3-yl group in all three compounds introduces a polar sulfone moiety, which may improve metabolic stability by resisting oxidative degradation .

- Bioavailability : The N-butyl group in the target compound may reduce aqueous solubility compared to N-methyl analogs, though this could be offset by the sulfone’s polarity.

Biological Activity

5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, a bromine atom, and a dioxo-tetrahydrothiophene moiety. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing the furan ring have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structural motifs have been reported to reduce inflammation markers in cellular assays. For instance, studies have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. Research has pointed to its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy : A study conducted on various furan derivatives found that those with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, indicating stronger antimicrobial properties.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with related compounds led to a significant decrease in nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of nitric oxide synthase (iNOS).

- Cancer Cell Line Studies : In a recent study on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its potential as an anticancer agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.